Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride
Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride
An In-Depth Technical Guide to the Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate Hydrochloride
Abstract
This guide provides a comprehensive, research-level overview of a robust synthetic pathway for Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride, a key heterocyclic building block for pharmaceutical and agrochemical research. The synthesis is approached as a multi-step process, beginning with the construction of the core pyrazole ring, followed by regioselective nitration, and culminating in the formation of the hydrochloride salt. This document elucidates the chemical principles behind each step, offers detailed experimental protocols, and emphasizes safety considerations. The presented methodology is designed to be both reproducible and scalable for laboratory applications, providing researchers with a validated route to this valuable compound.
Strategic Overview and Retrosynthetic Analysis
The synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is logically approached by deconstructing the molecule into readily available precursors. The hydrochloride salt is formed in the final step from the freebase, Methyl 5-nitro-1H-pyrazole-3-carboxylate. The core challenge lies in the regioselective introduction of the nitro group onto the pyrazole ring. A common and effective strategy involves first synthesizing the stable pyrazole ester and then performing an electrophilic nitration. The pyrazole ester itself can be formed via a classical cyclocondensation reaction.
The chosen forward synthesis, therefore, involves three primary transformations:
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Pyrazole Ring Formation: Construction of the methyl 1H-pyrazole-3-carboxylate core.
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Electrophilic Nitration: Introduction of the nitro group at the C5 position.
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Salt Formation: Conversion of the nitrated pyrazole to its hydrochloride salt for enhanced stability and handling.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis of the Pyrazole Core
The foundational step is the creation of the pyrazole ring substituted with a methyl carboxylate group. The Knorr pyrazole synthesis and related cyclocondensation reactions are the most prevalent and flexible methods for this transformation.[1][2] This typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1] For the synthesis of the 3-carboxylate ester, a β-ketoester is an ideal starting material.
Experimental Protocol: Synthesis of Methyl 1H-pyrazole-3-carboxylate
This protocol is adapted from established cyclocondensation procedures.[1][3]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable β-ketoester, such as dimethyl acetylenedicarboxylate (DMAD) or a related compound (1.0 eq), and a solvent like ethanol or a toluene/dichloromethane mixture.[4]
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Reagent Addition: While stirring, add hydrazine hydrate or a hydrazine derivative (1.0 - 1.2 eq) dropwise to the solution.[1][5] If using a salt like hydrazine hydrochloride, a base may be required. For some precursors, a catalytic amount of glacial acetic acid can facilitate the reaction.[1]
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Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours (e.g., 2-16 hours), depending on the specific substrates.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 1H-pyrazole-3-carboxylate.
Causality and Experimental Insights
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Solvent Choice: Ethanol is a common choice as it effectively dissolves both the hydrazine and the β-ketoester and is suitable for reflux conditions.
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Catalyst: A catalytic amount of acid protonates a carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by hydrazine.
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Workup: The aqueous washes are crucial for removing unreacted hydrazine, acid catalyst, and any water-soluble byproducts, simplifying the final purification step.
Part II: Regioselective Nitration
The introduction of a nitro group onto the pyrazole ring is a critical step that dictates the final structure. This is an electrophilic aromatic substitution reaction. The existing ester group at the 3-position is a deactivating group, which will direct the incoming electrophile (the nitronium ion, NO₂⁺). The nitration of pyrazoles can be complex, but specific conditions can favor the desired isomer.[6][7]
Experimental Protocol: Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate
This protocol is based on standard nitration procedures for azole compounds.[6][8]
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Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -10 °C), cautiously add concentrated sulfuric acid (H₂SO₄, ~2.0 eq) to fuming nitric acid (HNO₃, ~1.5 eq) with vigorous stirring. This exothermic reaction generates the nitronium ion.
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Substrate Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the solution in a separate ice bath.
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Reaction: Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 5-10 °C. After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional period, monitoring by TLC.
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Workup: Carefully pour the reaction mixture onto crushed ice. The sudden dilution and cooling will precipitate the nitro-pyrazole product.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield Methyl 5-nitro-1H-pyrazole-3-carboxylate.
Key Considerations for Nitration
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Temperature Control: This is paramount. Low temperatures are essential to prevent over-nitration and decomposition of the starting material, which can be sensitive to strongly acidic and oxidizing conditions.
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Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid must be carefully controlled to ensure efficient generation of the nitronium ion while minimizing side reactions.
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Safety: Nitrating mixtures are extremely corrosive and powerful oxidizing agents. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Part III: Hydrochloride Salt Formation
Converting the final compound to its hydrochloride salt often improves its crystallinity, stability, and ease of handling. This is a straightforward acid-base reaction.
Experimental Protocol: Preparation of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride
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Dissolution: Dissolve the purified Methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Acidification: While stirring, slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed.
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Isolation: Collect the solid product by vacuum filtration.
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Drying: Wash the collected salt with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any excess HCl and dry it under vacuum to yield the final product, Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride.
| Compound | Step | Typical Yield | Physical Appearance | Key Analytical Data (Expected) |
| Methyl 1H-pyrazole-3-carboxylate | 1 | 80-95% | White to off-white solid | ¹H NMR, ¹³C NMR, MS confirming structure |
| Methyl 5-nitro-1H-pyrazole-3-carboxylate | 2 | 65-85% | Pale yellow solid | ¹H NMR (downfield shift of pyrazole protons), MS (M+45), IR (NO₂ stretches) |
| Methyl 5-nitro-1H-pyrazole-3-carboxylate HCl | 3 | >95% | White crystalline solid | Elemental Analysis (for Cl), Melting Point |
Overall Synthetic Workflow
The entire process from starting materials to the final hydrochloride salt is a sequential workflow that requires careful execution at each stage.
Caption: Overall experimental workflow for the synthesis.
References
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. (n.d.). Molbank, 2005(4), M440. URL: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of Advances in Science and Technology. URL: [Link]
-
Bildirici, İ., & Çetinkaya, S. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry. URL: [Link]
-
Shaikh, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. URL: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2020). Molecules. URL: [Link]
-
Chetouani, A., et al. (2018). Cationic form of pyrazole derivatives in 1 M HCl medium (protonation). ResearchGate. URL: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][10]triazin-7(6H)-ones and Derivatives. (2020). Molecules. URL: [Link]
-
Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobail evaluation and molecular properties. (2021). Journal of Medicinal and Pharmaceutical Chemistry Research. URL: [Link]
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (2016). Google Patents.
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). RSC Medicinal Chemistry. URL: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemistry Review Letters. URL: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. URL: [Link]
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). ResearchGate. URL: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). Molecules. URL: [Link]
-
Manipulating nitration and stabilization to achieve high energy. (2023). Semantic Scholar. URL: [Link]
-
Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material. (2024). Inorganic Chemistry. URL: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. URL: [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1979). The Journal of Organic Chemistry. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. dergipark.org.tr [dergipark.org.tr]
